SB-756050 SB-756050 SB-756050 is an agonist of the bile acid G protein-coupled receptor TGR5 (EC50 = 1.3 μM for the human receptor). It is selective for TGR5 over the farnesoid X receptor (FXR) and a panel of other receptors, channels, and transporters. SB-756050 (10-100 mg/kg) decreases fasting glucose levels and increases glucose disposal rate and insulin secretion in diabetic Goto Kakizaki rats.
SB-756050 is a G protein-coupled bile acid receptor 1 (GPBAR1) agonist potentially for the treatment of type 2 diabetes.
Brand Name: Vulcanchem
CAS No.: 447410-57-3
VCID: VC0542648
InChI: InChI=1S/C21H28N2O8S2/c1-28-18-8-6-16(14-20(18)30-3)32(24,25)22-10-5-11-23(13-12-22)33(26,27)17-7-9-19(29-2)21(15-17)31-4/h6-9,14-15H,5,10-13H2,1-4H3
SMILES: COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC
Molecular Formula: C21H28N2O8S2
Molecular Weight: 500.6 g/mol

SB-756050

CAS No.: 447410-57-3

Cat. No.: VC0542648

Molecular Formula: C21H28N2O8S2

Molecular Weight: 500.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

SB-756050 - 447410-57-3

Specification

Description SB-756050 is an agonist of the bile acid G protein-coupled receptor TGR5 (EC50 = 1.3 μM for the human receptor). It is selective for TGR5 over the farnesoid X receptor (FXR) and a panel of other receptors, channels, and transporters. SB-756050 (10-100 mg/kg) decreases fasting glucose levels and increases glucose disposal rate and insulin secretion in diabetic Goto Kakizaki rats.
SB-756050 is a G protein-coupled bile acid receptor 1 (GPBAR1) agonist potentially for the treatment of type 2 diabetes.
CAS No. 447410-57-3
Molecular Formula C21H28N2O8S2
Molecular Weight 500.6 g/mol
IUPAC Name 1,4-bis[(3,4-dimethoxyphenyl)sulfonyl]-1,4-diazepane
Standard InChI InChI=1S/C21H28N2O8S2/c1-28-18-8-6-16(14-20(18)30-3)32(24,25)22-10-5-11-23(13-12-22)33(26,27)17-7-9-19(29-2)21(15-17)31-4/h6-9,14-15H,5,10-13H2,1-4H3
Standard InChI Key GJUFPAZNBPFNRI-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC
Canonical SMILES COC1=C(C=C(C=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)OC
Appearance Solid powder

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